N3,N3-Dimethylpyridine-2,3-diamine: A Technical Guide for Advanced Chemical Synthesis
N3,N3-Dimethylpyridine-2,3-diamine: A Technical Guide for Advanced Chemical Synthesis
Introduction
N3,N3-Dimethylpyridine-2,3-diamine, with CAS Number 50426-30-7, is a substituted heterocyclic amine that holds significant potential as a building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a pyridine core with vicinal (adjacent) amino and dimethylamino groups at the 2- and 3-positions, offers a unique combination of basicity, hydrogen-bonding capabilities, and multiple reactive sites. The pyridine scaffold itself is a privileged structure in drug discovery, present in a vast array of therapeutic agents due to its ability to engage in biologically relevant interactions and its favorable physicochemical properties.[3][4]
This technical guide provides an in-depth analysis of the chemical properties of N3,N3-Dimethylpyridine-2,3-diamine. While experimental data for this specific molecule is not extensively documented in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer expert insights into its synthesis, characterization, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their work.
Physicochemical and Structural Properties
The core structure consists of a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The key functional groups are a primary amine (-NH₂) at the C2 position and a tertiary dimethylamine (-N(CH₃)₂) at the C3 position. This arrangement of a primary and a tertiary amine in adjacent positions is crucial to its chemical behavior.
| Property | Value | Source |
| CAS Number | 50426-30-7 | [1][2] |
| Molecular Formula | C₇H₁₁N₃ | Crysdot LLC |
| Molecular Weight | 137.18 g/mol | Crysdot LLC |
| SMILES | CN(C)C1=C(N)N=CC=C1 | AA Blocks[5] |
| MDL Number | MFCD16249859 | Crysdot LLC |
| Predicted XLogP3 | 0.6 | AA Blocks[5] |
| Hydrogen Bond Donor Count | 1 | AA Blocks[5] |
| Hydrogen Bond Acceptor Count | 3 | AA Blocks[5] |
Proposed Synthesis Pathway
While specific literature detailing the synthesis of N3,N3-Dimethylpyridine-2,3-diamine is scarce, a logical and effective synthetic route can be designed based on established methodologies for analogous pyridine derivatives. A common strategy involves the reduction of a nitro-substituted precursor, which is a reliable method for introducing an amino group onto an electron-deficient pyridine ring.
A plausible pathway begins with the nitration of 2-amino-3-chloropyridine, followed by nucleophilic aromatic substitution with dimethylamine, and concluding with the reduction of the nitro group.
Caption: Key reactions of vicinal diamines for heterocyclic synthesis.
Expert Insights on Reactivity:
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Formation of Pyrido[2,3-b]pyrazines: The primary amine can react with one carbonyl group of an α-dicarbonyl compound (like glyoxal or a 2,3-dione), followed by intramolecular cyclization and dehydration involving the second amino group to form a stable, fused six-membered pyrazine ring. This scaffold is a known kinase inhibitor core.
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Formation of Imidazo[4,5-b]pyridines: Reaction with single-carbon electrophiles such as formic acid, orthoesters, or cyanogen bromide will lead to the formation of a fused five-membered imidazole ring. Imidazopyridines are bioisosteres of purines and frequently interact with biological targets.
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Role of the Dimethylamino Group: The tertiary dimethylamino group at the C3 position influences the nucleophilicity of the adjacent primary amine and the overall basicity of the molecule. While it does not participate directly in condensation reactions that require proton loss, its electronic and steric presence will modulate the reactivity of the C2-amine and the pyridine ring itself.
Potential Applications in Drug Discovery and Medicinal Chemistry
The pyridine ring is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs. [4]Substituted diaminopyridines, in particular, serve as versatile scaffolds for creating libraries of compounds for high-throughput screening.
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Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. Fused systems derived from N3,N3-Dimethylpyridine-2,3-diamine, such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, are ideal candidates for this purpose. The dimethylamino group can be used to fine-tune solubility and occupy specific pockets within the kinase active site.
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Bioisosteric Replacement: The imidazo[4,5-b]pyridine core is a well-known bioisostere of purine. This allows molecules derived from the title compound to mimic endogenous ligands and potentially act as antagonists or inhibitors for enzymes and receptors that recognize purine-based structures.
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Fragment-Based Drug Design (FBDD): With a relatively low molecular weight (137.18 g/mol ), this compound is an excellent starting point for FBDD. The pyridine core provides a rigid anchor, while the amino groups offer vectors for growing the fragment into a more potent lead compound by adding other chemical moieties.
Conclusion
N3,N3-Dimethylpyridine-2,3-diamine is a heterocyclic building block with significant, albeit largely unexplored, potential. While direct experimental data remains limited in the accessible literature, its chemical properties can be confidently inferred from its structure and the well-documented chemistry of related compounds. Its vicinal diamine motif makes it a prime candidate for the synthesis of fused heterocyclic systems, particularly those relevant to medicinal chemistry, such as kinase inhibitors and purine bioisosteres. This guide provides a solid, expert-grounded framework for researchers to understand and begin to utilize this promising chemical entity in their synthetic and drug discovery programs.
References
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AA Blocks. N3,N3-Dimethylpyridine-2,3-diamine. Available at: [Link]
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ResearchGate. ¹³C NMR spectrum N2,N2,N3,N3-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine-2,3-diamine (13). Available at: [Link]
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ResearchGate. ¹H NMR spectrum of N2,N2,N3,N3-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl) methyl)pyridine-2,3-diamine (13). Available at: [Link]
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MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
-
ACS Publications. Vicinal Diamination of Alkenes under Rh-Catalysis. Available at: [Link]
-
NIH National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]
-
NIH National Center for Biotechnology Information. Vicinal Diamination of Alkenes under Rh-Catalysis. Available at: [Link]
-
PubMed. The Chemistry of Vicinal Diamines. Available at: [Link]
-
Crysdot LLC. N3,N3-Dimethylpyridine-2,3-diamine. Available at: [Link]
-
NIH National Center for Biotechnology Information. Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]
-
NIH National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]
- Google Patents. CN103664762A - Method for preparing 2,3-diamino pyridine.
-
PubChem. N3,n3-dimethylpyridine-3,4-diamine. Available at: [Link]
-
NIH National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Available at: [Link]
-
PubChem. 2,3-Diaminopyridine. Available at: [Link]
Sources
- 1. 3-N,3-N-Dimethylpyridine-2,3-diamine | CymitQuimica [cymitquimica.com]
- 2. CAS: 50426-30-7 | CymitQuimica [cymitquimica.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
